

spectroscopic data of methylchloroacetate (NMR, IR, MS)

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Compound of Interest

Compound Name: Methylchloroacetate

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An In-depth Technical Guide to the Spectroscopic Data of Methyl Chloroacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl chloroacetate ($C_3H_5ClO_2$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For methyl chloroacetate, both 1H and ^{13}C NMR provide key structural insights.

1H NMR Data

The 1H NMR spectrum of methyl chloroacetate shows two distinct singlets, corresponding to the two different types of protons in the molecule. The methylene protons ($Cl-CH_2-$) are deshielded by the adjacent chlorine atom and the carbonyl group, while the methyl protons ($-O-CH_3$) are deshielded by the neighboring oxygen atom.

Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
~4.08	Singlet	2H	Cl-CH ₂ -C=O
~3.81	Singlet	3H	O-CH ₃

Solvent: CDCl₃,
Reference: TMS[1][2]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Methyl chloroacetate exhibits three distinct signals corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon.

Chemical Shift (δ) in ppm	Assignment
~167	C=O
~53	O-CH ₃
~41	Cl-CH ₂ -

Solvent: CDCl₃[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of methyl chloroacetate is characterized by strong absorption bands indicating the presence of a carbonyl group and carbon-halogen bonds.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2950-3000	Medium	C-H stretch (alkane)
~1735-1750	Strong	C=O stretch (ester)
~1440	Medium	C-H bend (methylene)
~1200-1300	Strong	C-O stretch (ester)
~700-800	Strong	C-Cl stretch
Sample Preparation: Liquid Film[5][6]		

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of methyl chloroacetate provides information about its molecular weight and fragmentation pattern. The molecular weight of methyl chloroacetate is 108.52 g/mol .[7][8][9][10]

m/z	Relative Intensity	Proposed Fragment Ion
108/110	Moderate	[M] ⁺ , Molecular ion (presence of ³⁵ Cl and ³⁷ Cl isotopes)
77/79	High	[ClCH ₂ C=O] ⁺
59	High	[COOCH ₃] ⁺
49/51	High	[CH ₂ Cl] ⁺
Ionization Method: Electron Ionization (EI)[8]		

Experimental Protocols

NMR Spectroscopy Protocol (Liquid Sample)

- **Sample Preparation:** Weigh approximately 5-20 mg of the methyl chloroacetate sample.^[11] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.^{[11][12]} The concentration should be sufficient to obtain a good signal-to-noise ratio.
- **Filtering:** To remove any particulate matter, filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.^{[12][13]}
- **Volume Adjustment:** Ensure the final volume of the solution in the NMR tube is between 0.5 - 0.6 mL, which corresponds to a height of about 4-5 cm.^{[11][13]}
- **Acquisition:** Place the NMR tube into the spectrometer's spinner turbine. The experiment is then set up by locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and tuning the probe.^[11] Finally, the ¹H or ¹³C NMR spectrum is acquired using appropriate pulse sequences and a set number of scans.^[11]

IR Spectroscopy Protocol (Neat Liquid Film)

- **Plate Preparation:** Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.^[14]
- **Sample Application:** Place a single drop of liquid methyl chloroacetate onto the center of one salt plate using a Pasteur pipette.^[14]
- **Sandwich Formation:** Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.^{[14][15]}
- **Analysis:** Mount the "sandwich" plate assembly in the sample holder of the IR spectrometer.^[14] Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol or acetone) and return them to the desiccator.^{[14][15]}

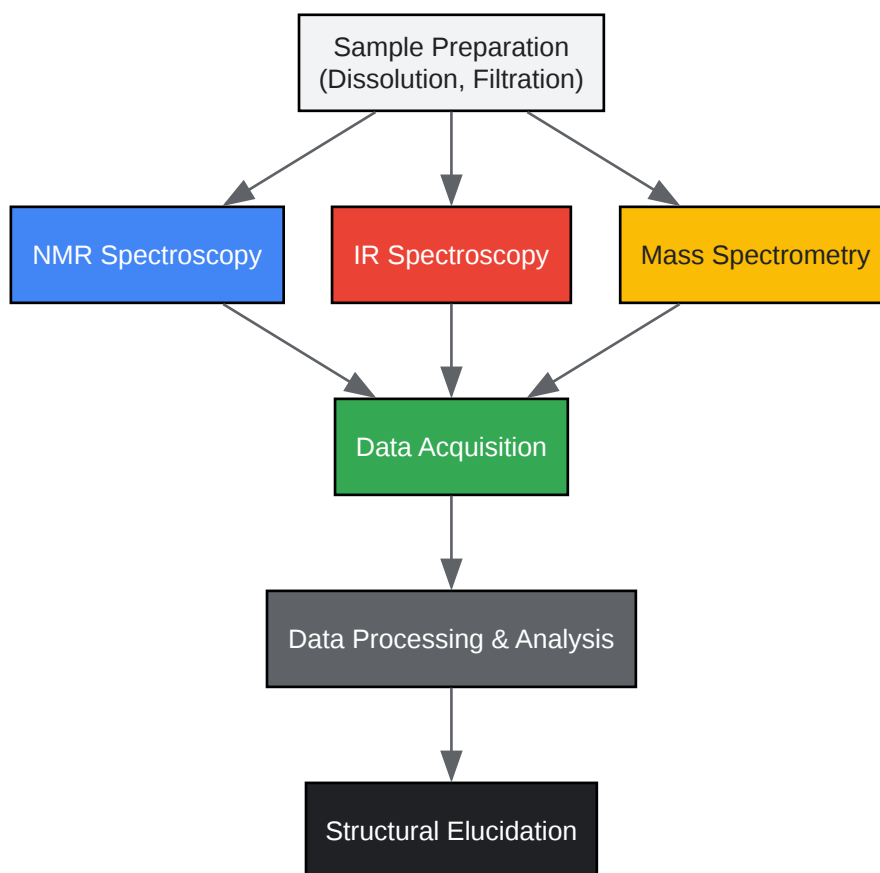
Mass Spectrometry Protocol (Electron Ionization)

- **Sample Preparation:** Prepare a dilute solution of methyl chloroacetate in a volatile organic solvent such as methanol or acetonitrile.^[16] A typical concentration is in the range of 10-100 micrograms per mL.^[16]

- Filtration: If any particulate matter is present, filter the solution to prevent blockage of the instrument's sample introduction system.^[16]
- Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing them to ionize and fragment.
- Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Visualizations

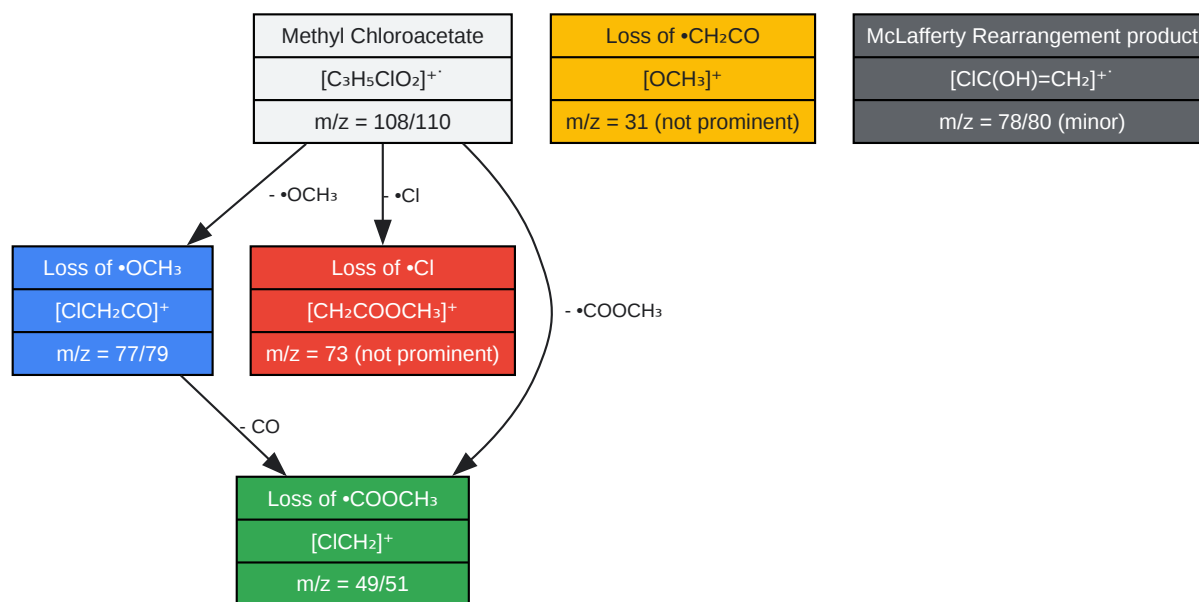
Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of Methyl Chloroacetate



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